molecular formula C22H24O2 B14516313 1,5-Diphenyldec-1-ene-3,6-dione CAS No. 62619-69-6

1,5-Diphenyldec-1-ene-3,6-dione

Cat. No.: B14516313
CAS No.: 62619-69-6
M. Wt: 320.4 g/mol
InChI Key: DPAYLHWWTINBPL-UHFFFAOYSA-N
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Description

1,5-Diphenyldec-1-ene-3,6-dione is a synthetic organic compound characterized by a linear decene backbone with two phenyl groups at positions 1 and 5, and ketone functionalities at positions 3 and 5. The compound’s linearity and phenyl substitution pattern distinguish it from cyclic or fused-ring diones, such as steroid-derived or heterocyclic systems .

Properties

CAS No.

62619-69-6

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

1,5-diphenyldec-1-ene-3,6-dione

InChI

InChI=1S/C22H24O2/c1-2-3-14-22(24)21(19-12-8-5-9-13-19)17-20(23)16-15-18-10-6-4-7-11-18/h4-13,15-16,21H,2-3,14,17H2,1H3

InChI Key

DPAYLHWWTINBPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyldec-1-ene-3,6-dione can be synthesized through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This reaction is followed by a Claisen condensation, which is a base-catalyzed cyclization, resulting in the formation of the diketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The choice of reagents and catalysts may vary to optimize yield and purity. The process often includes steps for purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyldec-1-ene-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,5-Diphenyldec-1-ene-3,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,5-Diphenyldec-1-ene-3,6-dione involves its interaction with molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing various biochemical pathways. Additionally, its phenyl groups can participate in π-π interactions, affecting its binding to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

  • Structure : Contains a bicyclic pyrido-pyrazine core with ketone groups at positions 1 and 6, contrasting with the linear decene backbone of 1,5-diphenyldec-1-ene-3,6-dione.
  • Biological Activity : Compound 46 (Table 7, ) exhibits potent antiviral activity (EC50 = 6 nM), attributed to its ability to mimic amide motifs in metal-binding interactions. This highlights the importance of heterocyclic frameworks in drug design, a feature absent in the target compound .
  • Synthetic Flexibility: Azole substitutions on the pyrimidinone ring enhance bioactivity, suggesting that modular functionalization is critical for optimizing dione derivatives. This compound’s linear structure may limit such versatility .

Ergostane-3,6-dione and Stigmastane-3,6-dione

  • Structure : Steroid-derived diones with fused tetracyclic frameworks and ketones at positions 3 and 6. These differ significantly from the linear, phenyl-substituted structure of the target compound.
  • Applications : Found in plant lipid extracts (), these diones are associated with membrane stability and steroid biosynthesis. Their biological roles contrast with the synthetic nature of this compound, which lacks natural product analogs in the evidence .

Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

  • Structure : A xanthine derivative with a purine core and ketones at positions 2 and 6. Unlike this compound, etophylline’s heterocyclic structure enables bronchodilatory effects via phosphodiesterase inhibition.
  • Pharmacokinetics : Demonstrates favorable absorption and metabolism, emphasizing the role of nitrogen-rich rings in drug bioavailability—a feature absent in the phenyl/alkene-dominated target compound .

Dipyrano Chromene-2,6-diones

  • Structure: Complex tricyclic systems with multiple hydroxyl and phenyl substituents (e.g., compounds 82–95 in ). These exhibit antioxidant properties due to polyphenolic moieties, whereas the target compound’s phenyl groups may confer rigidity rather than redox activity.
  • Natural Occurrence : Isolated from Smilax glabra, these derivatives highlight the prevalence of diones in plant secondary metabolites, contrasting with the synthetic origin of this compound .

Comparative Data Table

Compound Core Structure Key Features Biological/Industrial Relevance Reference
This compound Linear decene with phenyls Conjugated alkene, two phenyl groups Synthetic potential (hypothetical) N/A
Dihydroxypyrido-pyrazine-1,6-dione Bicyclic pyrido-pyrazine Azole substitutions, EC50 = 6 nM Antiviral agents
Ergostane-3,6-dione Steroid tetracyclic Membrane component in plants Lipid biosynthesis
Etophylline Xanthine purine 2,6-dione, hydroxyethyl chain Bronchodilator
Dipyrano chromene-2,6-dione Tricyclic chromene Polyphenolic substituents Antioxidants

Key Research Findings and Limitations

  • Structural Determinants : Linear diones like this compound may lack the steric and electronic complexity required for high-affinity biological interactions compared to heterocyclic or steroid-based diones .
  • Synthetic Challenges: details benzothiazepinone synthesis via reflux and recrystallization, suggesting that similar methods could apply to the target compound. However, the absence of direct synthetic data limits practical insights .
  • Application Gaps : While pyrido-pyrazine diones show antiviral activity and steroid diones play biological roles, the industrial or pharmacological utility of this compound remains speculative without experimental validation.

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